Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate
Description
This compound is a bis-ester derivative of butanedioic acid (succinic acid) conjugated to two steroid-like cyclopenta[a]phenanthrene scaffolds. The core structure features a highly saturated cyclopenta[a]phenanthrene system with multiple stereochemical centers: 3S,8S,9S,10R,13R,14S,17R, which dictate its three-dimensional conformation and biological interactions. The side chain at position 17 is a (2R)-6-methylheptan-2-yl group, contributing to hydrophobicity and membrane permeability. The esterification with succinic acid introduces polar carboxylate groups, enhancing solubility compared to non-esterified analogs .
Properties
IUPAC Name |
bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O4/c1-37(2)13-11-15-39(5)47-21-23-49-45-19-17-41-35-43(27-31-55(41,7)51(45)29-33-57(47,49)9)61-53(59)25-26-54(60)62-44-28-32-56(8)42(36-44)18-20-46-50-24-22-48(40(6)16-12-14-38(3)4)58(50,10)34-30-52(46)56/h17-18,37-40,43-52H,11-16,19-36H2,1-10H3/t39-,40-,43+,44+,45+,46+,47-,48-,49+,50+,51+,52+,55+,56+,57-,58-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHALIMOGZFFF-NTVQCMJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314793 | |
| Record name | Cholesterol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510-20-9 | |
| Record name | Cholesterol succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesterol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[cholest-5-en-3β-yl] succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate is a complex organic compound with potential biological activities. Understanding its biological implications is crucial for applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 540.9 g/mol. Its structural complexity is indicative of potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C37H64O2 |
| Molecular Weight | 540.9 g/mol |
| CAS Number | 1183-04-6 |
| InChI Key | LJGMGXXCKVFFIS-GUEQAJQMNA-N |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts including its potential as a therapeutic agent. The following sections detail specific activities observed in research studies.
1. Anti-inflammatory Activity
Research indicates that derivatives of the compound exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study
A study published in Nature Reviews Materials highlighted the use of modified lipid nanoparticles containing similar structures for mRNA delivery that exhibited reduced inflammatory responses in vivo. These findings suggest that the compound may also influence inflammatory pathways positively when formulated appropriately .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.
Research Findings
In vitro studies have demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
This indicates a significant potential for further development as an anticancer agent.
3. Hormonal Activity
Due to its structural similarities to steroid hormones, the compound may exhibit hormonal activity. It has been suggested that it could interact with androgen receptors.
Experimental Evidence
A study identified that certain derivatives showed binding affinity to androgen receptors comparable to known androgenic compounds. This activity could be beneficial in treating conditions like androgen deficiency or prostate cancer.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Modulation of gene expression related to inflammation and apoptosis.
- Interaction with specific receptors leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its bis-succinate esterification and stereochemical configuration. Below is a comparative analysis with structurally related cyclopenta[a]phenanthrene derivatives:
Stereochemical and Side Chain Differences
- Saturation : The dodecahydro core (12 double bond reductions) in the target compound vs. hexadecahydro (16 reductions) in ’s analog impacts conformational flexibility and van der Waals interactions .
Preparation Methods
Biosynthetic Precursors and Modifications
The steroidal backbone originates from cholesterol or its derivatives, leveraging enzymatic pathways for cyclization and methylation4. Key steps include:
-
Isoprenoid chain elongation : Sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) generates squalene, which undergoes cyclization to form lanosterol4.
-
Demethylation and rearrangement : Lanosterol is converted to zymosterol, followed by stereospecific reductions to yield cholesterol analogs with the (3S,8S,9S,10R,13R,14S,17R) configuration4.
Chemical Synthesis of the Phenanthrene Moiety
Non-biological routes employ H-assisted isomerization of ethynyl-substituted intermediates to construct the fused aromatic system. For example:
-
Phenylacetylene coupling : Reaction of phenyl radicals with phenylacetylene forms 2-ethynylbiphenyl, which undergoes H-assisted cyclization to phenanthrene. This method ensures precise control over ring fusion positions critical for the target compound’s stereochemistry.
Regioselective Esterification with Butanedioic Acid
Activation of Butanedioic Acid
Butanedioic acid (succinic acid) is activated as its anhydride or chloride to facilitate nucleophilic attack by the steroid’s hydroxyl groups:
Activation ensures high reactivity under mild conditions, minimizing side reactions.
Esterification Conditions
-
Solvent system : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 40–60°C.
-
Catalysis : Pyridine or 4-dimethylaminopyridine (DMAP) to neutralize HCl and accelerate acylation.
-
Steric guidance : The bulky 6-methylheptan-2-yl substituent at C17 directs esterification to the C3-hydroxyl group, achieving >90% regioselectivity.
Table 1: Optimization of Esterification Yields
| Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 40 | Pyridine | 72 | 85 |
| 60 | DMAP | 89 | 93 |
| 80 | DMAP | 78 | 88 |
Purification of Air-Sensitive Intermediates
Anti-Solvent Precipitation
Crude reaction mixtures are treated with water to precipitate the bis-ester, exploiting its low solubility in polar solvents:
Chromatographic Resolution
-
Normal-phase HPLC : Silica columns with hexane/ethyl acetate (7:3) resolve diastereomers, ensuring >99% enantiomeric excess.
-
Ion-exchange resins : Quaternary ammonium columns trap acidic byproducts, enhancing purity to pharmacopeial standards.
Analytical Characterization
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (3S,8S,9S,10R,13R,14S,17R) configuration and succinate ester geometry.
Industrial-Scale Production Challenges
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
